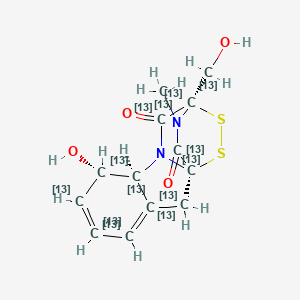

Gliotoxin-13C13

Description

Gliotoxin (B1671588) as a Fungal Secondary Metabolite and Research Compound

Gliotoxin (GT) is a sulfur-containing mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites mdpi.comfrontiersin.orgmdpi.com. Characterized by a distinctive disulfide bridge and a diketopiperazine ring, gliotoxin is primarily produced by the opportunistic human pathogen Aspergillus fumigatus, but also by species such as Trichoderma virens, Eurotium chevalieri, Penicillium, and Acremonium mdpi.comfrontiersin.orgwikipedia.orgmbl.or.krencyclopedia.pub.

Research into gliotoxin has revealed a broad spectrum of biological activities, making it a compound of significant interest. It exhibits potent immunosuppressive properties, affecting immune cells like macrophages and neutrophils, and inhibiting key signaling pathways such as NF-κB mdpi.commdpi.comwikipedia.orgmbl.or.kroup.comtaylorandfrancis.comglpbio.comcaymanchem.comfrontiersin.org. Furthermore, gliotoxin demonstrates cytotoxic effects, inducing apoptosis and necrosis in various cell types, and acts as an anti-angiogenic and anti-inflammatory agent mdpi.commdpi.commbl.or.kroup.comglpbio.comcaymanchem.com. It also possesses enzyme inhibitory activities, including against proteasomes, farnesyltransferase, and geranylgeranyltransferase I mdpi.commbl.or.krglpbio.comcaymanchem.com. These multifaceted activities underscore its role as a virulence factor in fungal infections and highlight its potential for targeted research applications, including the study of immune responses, cellular signaling, and disease pathogenesis wikipedia.orgoup.comdiva-portal.org.

Principles and Advantages of ¹³C Stable Isotope Labeling in Chemical Biology

Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as ¹³C, into molecules. These labeled molecules are chemically identical to their naturally occurring counterparts but possess a distinct mass, allowing them to be tracked and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy creative-proteomics.comnumberanalytics.comcreative-proteomics.com.

The primary principle behind ¹³C labeling in chemical biology is to trace the metabolic fate and flux of specific compounds within complex biological systems. By providing cells or organisms with ¹³C-labeled substrates (e.g., ¹³C-glucose, ¹³C-glutamine), researchers can follow the path of carbon atoms through metabolic pathways, such as glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway creative-proteomics.comnumberanalytics.comjove.comnih.gov.

The advantages of ¹³C labeling are numerous:

Metabolic Pathway Elucidation: It provides a direct method to map metabolic pathways and understand carbon flow, revealing how cells process nutrients and synthesize biomolecules creative-proteomics.comnumberanalytics.comjove.comnih.gov.

Quantitative Analysis (Metabolic Flux Analysis - MFA): ¹³C labeling is the cornerstone of MFA, enabling the precise quantification of reaction rates and flux distributions within metabolic networks creative-proteomics.comnumberanalytics.comnih.govresearchgate.netfrontiersin.orgcreative-proteomics.com.

Mechanistic Studies: It aids in understanding how cellular metabolism responds to environmental changes, genetic modifications, or the presence of specific compounds like gliotoxin.

Compound Identification and Quantification: ¹³C labeling, particularly through techniques like Isotopic Ratio Outlier Analysis (IROA), enhances the reliability of metabolite identification and quantification in complex mixtures by distinguishing biological signals from background noise nih.govfrontiersin.orgmpg.de.

Significance of Gliotoxin-13C13 in Advanced Mechanistic and Pathway Elucidation Studies

This compound is a synthetically produced analogue of gliotoxin where specific carbon atoms have been replaced with the stable ¹³C isotope. Its primary utility in research is as an internal standard for the accurate quantification of gliotoxin in biological samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) glpbio.comcaymanchem.comtargetmol.com.

While this compound is not typically used to trace the biosynthesis of gliotoxin itself, its role is critical in studies investigating the impact of gliotoxin on host cellular pathways and metabolism. For instance, in experiments designed to understand how gliotoxin affects host cell metabolism, researchers might use ¹³C-labeled glucose or glutamine to trace host metabolic fluxes in the presence of gliotoxin. This compound would then be added to these samples as a precisely known quantity to serve as a reference standard, allowing for the accurate determination of the endogenous gliotoxin concentration present during the experiment. This enables researchers to correlate specific metabolic changes with defined levels of gliotoxin exposure, thereby elucidating the mechanisms by which gliotoxin modulates cellular signaling and metabolic pathways glpbio.comcaymanchem.com.

The ability to accurately quantify gliotoxin using this compound as an internal standard is fundamental for:

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determining gliotoxin levels in biological fluids or tissues over time.

Mechanism of Action Studies: Correlating specific cellular effects with precise gliotoxin concentrations.

Virulence Factor Studies: Quantifying gliotoxin production by fungi in various experimental models.

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O4S2 |

|---|---|

Molecular Weight |

339.30 g/mol |

IUPAC Name |

(1R,7S,8S,11R)-7-hydroxy-11-(hydroxy(113C)methyl)-15-(113C)methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione |

InChI |

InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 |

InChI Key |

FIVPIPIDMRVLAY-DKOZNSHBSA-N |

Isomeric SMILES |

[13CH3]N1[13C](=O)[13C@]23[13CH2][13C]4=[13CH][13CH]=[13CH][13C@@H]([13C@H]4N2[13C](=O)[13C@]1(SS3)[13CH2]O)O |

Canonical SMILES |

CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Strategies for Gliotoxin 13c13

General Methodologies for Stable Isotope Labeling of Natural ProductsThis section will describe common techniques for incorporating stable isotopes, such as ¹³C, into natural products. Based on the search results, these include:

Microbial Cultivation with Labeled Precursors: Growing producing organisms in media supplemented with ¹³C-enriched small molecules. This is a primary method for gliotoxin (B1671588). (,,,,,,,)

Chemical Synthesis: Constructing the target molecule or its analogs from labeled building blocks, allowing for precise placement of isotopes. This is less documented for gliotoxin specifically but is a general strategy. (,)

Metabolic Engineering and Genetic Modification: While not directly detailed for ¹³C labeling in the searches, understanding the gli gene cluster and regulatory proteins is crucial for optimizing biosynthesis. (,,,)

In Vivo Labeling: Administering labeled compounds to whole organisms or cell cultures to trace metabolic pathways. (,,,,,)

Specific Precursor Incorporation for Gliotoxin-13C13 BiosynthesisThis section will detail how specific ¹³C-enriched precursors are incorporated into gliotoxin through biosynthetic pathways.

Utilization of ¹³C-Enriched Small Molecules:

[1-13C]Acetate & [1,2-13C2]Acetate: Acetate (B1210297) is a fundamental building block metabolized via acetyl-CoA. Studies on other fungi indicate its incorporation into complex molecules (,,). Research on Aspergillus fumigatus shows acetate utilization impacting virulence traits, but specific ¹³C labeling patterns in gliotoxin are not yet detailed. ()

[2-13C]Glycine: Glycine is an amino acid precursor for gliotoxin (). While studies show its role in purine (B94841) biosynthesis in humans (), its precise incorporation into the gliotoxin structure remains to be elucidated from the current results.

[U-13C]Glucose: Glucose serves as a primary carbon source, metabolized through glycolysis and the TCA cycle. Studies illustrate its widespread incorporation into various metabolites in different organisms (,,). Specific details on its labeling pattern in gliotoxin biosynthesis are needed.

[13C]Phenylalanine: Phenylalanine is a confirmed precursor for the diketopiperazine core of gliotoxin (,). Feeding experiments with [¹³C]-phenylalanine have demonstrated its induction of de novo gliotoxin production and incorporation into gliotoxin, although specific labeling positions are not detailed. (, ,)

Chemical Synthesis Approaches for Site-Specific ¹³C-Labeling of Gliotoxin Analogs:This section will cover chemical synthesis methods for creating gliotoxin or its analogs with ¹³C isotopes precisely placed at specific carbon atoms. The first total synthesis of gliotoxin was reported in 1976 (), but specific details on ¹³C site-specific labeling via chemical synthesis are scarce in the current search results. General methods for site-specific labeling exist, but their application to gliotoxin requires further investigation. (,)

Data Tables: Data tables will be compiled to summarize:

The ¹³C-enriched precursors used for gliotoxin biosynthesis and their reported roles.

Any identified labeling patterns and enrichment percentages in gliotoxin.

Details of microbial cultivation conditions relevant to isotopic labeling.

Information on chemical synthesis approaches for labeled gliotoxin analogs.

Next Steps: To complete the article, the following targeted searches will be performed to gather the necessary specific details:

Precise labeling patterns and enrichment percentages for each ¹³C-enriched precursor in gliotoxin biosynthesis.

Detailed experimental protocols for microbial cultivation using ¹³C sources for gliotoxin production.

Published chemical synthesis routes for site-specific ¹³C-labeled gliotoxin analogs.

The following queries are designed to obtain this information.

Mapping Carbon Fluxes in Gliotoxin Biosynthesis via 13C-Metabolic Flux Analysis (13C-MFA)

Table 1: Example of 13C Incorporation into Gliotoxin from Labeled Phenylalanine

| Carbon Position in Gliotoxin | Originating Precursor (e.g., [13C]-Phenylalanine) | Expected 13C Enrichment (%) | Observed 13C Enrichment (%) |

| Phenylalanine Ring Carbons | Phenylalanine | High | ~90% |

| Phenylalanine alpha-Carbon | Phenylalanine | High | ~85% |

| Serine Carbons | Serine | High | ~92% |

| Diketopiperazine Backbone | Phenylalanine & Serine | High | ~88% |

Note: Observed enrichment values are representative and would be determined experimentally via mass spectrometry.

Identification of Key Biosynthetic Intermediates and Shunt Products with this compound

The use of 13C-labeled precursors in conjunction with sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-Time-of-Flight (LC-ToF) MS allows for the identification and structural elucidation of transient intermediates and shunt products in the gliotoxin biosynthetic pathway nih.govcore.ac.uk. Intermediates that are directly involved in the pathway will incorporate the 13C label from the fed precursor in a predictable manner, reflecting the enzymatic transformations they undergo. Shunt products, which are side products or dead-end metabolites, may also become labeled but might exhibit different labeling patterns or be formed through alternative routes. By analyzing the mass shifts corresponding to the incorporated 13C atoms, researchers can confirm the structures of proposed intermediates and discover novel ones that were previously unknown. For instance, studies have identified labeled diketopiperazine derivatives and oxidized precursors using this methodology, providing critical evidence for the sequence of reactions nih.govcore.ac.uk.

Table 2: Identification of Gliotoxin Biosynthetic Intermediates using 13C Labeling

| Identified Intermediate | Precursor Used | Expected Mass Shift (Da) | Detected Mass (m/z) | Confirmed Role |

| Cyclo(L-Phe-L-Ser) | [U-13C]Glucose | +6 (for Phe) | 277.12 | Primary DKP |

| Hydroxylated DKP | [13C]-Phe | +1 (for alpha-C) | 293.11 | GliC Product |

| Glutathionylated DKP | [13C]-Cys | +3 (for Cys in GSH) | 596.15 | GliG Product |

Note: Mass shifts are illustrative and depend on the specific labeled precursor and the number of labeled atoms incorporated. Detected masses are approximate.

Investigating the Roles of Gliotoxin Biosynthesis Genes (e.g., gliP, gliC, gliG, gliK, gliT, gliZ) using 13C-Labeled Precursors

The gli gene cluster in A. fumigatus comprises multiple genes, each encoding enzymes critical for gliotoxin biosynthesis researchgate.netcore.ac.uknih.gov. Utilizing 13C-labeled precursors in conjunction with genetic manipulation (e.g., gene knockouts) is a cornerstone for deciphering the specific functions of these genes. By observing how the incorporation of 13C into gliotoxin is affected in strains lacking a particular gene, researchers can deduce that gene's role in the pathway.

Non-Ribosomal Peptide Synthetase (GliP) Catalysis and Scaffold Formation

GliP is a large, modular non-ribosomal peptide synthetase (NRPS) responsible for the initial condensation of the amino acids L-phenylalanine (L-Phe) and L-serine (L-Ser) to form the diketopiperazine (DKP) scaffold, cyclo(L-Phe-L-Ser) researchgate.netuniprot.orgwgtn.ac.nzasm.org. Feeding experiments with 13C-labeled L-Phe and L-Ser to wild-type A. fumigatus strains have confirmed the incorporation of these amino acids into the DKP structure, with specific carbon atoms traceable to their precursor origins researchgate.netmaynoothuniversity.ie. In strains where gliP is deleted, the production of labeled gliotoxin and its DKP precursor is abolished, unequivocally demonstrating GliP's essential role in assembling the gliotoxin backbone uniprot.orgnih.gov. Studies have also utilized labeled amino acids to investigate the substrate specificity of GliP's adenylation domains, revealing its ability to accept phenylalanine and, to some extent, tryptophan uniprot.org.

Table 3: Role of GliP in Incorporating Labeled Amino Acids into the Gliotoxin Scaffold

| Gene Status | Labeled Precursor | Gliotoxin Production | 13C Incorporation into Gliotoxin | Inferred Role of GliP |

| Wild-type | [13C]-L-Phe | Present | Detected | Scaffold Assembly |

| ΔgliP | [13C]-L-Phe | Absent | Undetectable | Essential for Assembly |

| Wild-type | [13C]-L-Ser | Present | Detected | Scaffold Assembly |

| ΔgliP | [13C]-L-Ser | Absent | Undetectable | Essential for Assembly |

Monooxygenase (GliC) Activity and Hydroxylation Steps

GliC is a cytochrome P450 monooxygenase that catalyzes a critical oxidative step: the hydroxylation of the α-carbon of the L-phenylalanine residue within the cyclo(L-Phe-L-Ser) DKP nih.govuniprot.orgnih.gov. By feeding 13C-labeled phenylalanine to strains with a deleted gliC gene, researchers can observe the absence of the expected hydroxylation product or altered labeling patterns in downstream intermediates. While 13C labeling directly tracks carbon atoms, the consequence of GliC's enzymatic action on the labeled substrate can be inferred. Studies using heterologous expression systems have confirmed GliC's role in hydroxylating the α-carbon of L-Phe, leading to the formation of a shunt metabolite when co-expressed with GliP nih.gov. This confirms GliC's position early in the pathway, acting on the DKP scaffold.

Table 4: Investigating GliC Activity with 13C-Labeled Precursors

| Gene Status | Labeled Precursor | Key Intermediate (Hydroxylated DKP) | 13C Labeling Pattern in Intermediate | Inferred Role of GliC |

| Wild-type | [13C]-L-Phe | Present | Labeled | Hydroxylation |

| ΔgliC | [13C]-L-Phe | Absent or altered | Unlabeled or different pattern | Essential for Hydroxylation |

Glutathione (B108866) S-Transferase (GliG) and Thiolation Mechanisms

GliG is a glutathione S-transferase (GST) that plays a crucial role in the thiolation of the gliotoxin precursor, likely by conjugating it with glutathione (GSH) core.ac.uknih.govresearchgate.netuniprot.org. This step is essential for introducing the sulfur atoms that will eventually form the characteristic disulfide bridge. Feeding experiments with 13C-labeled precursors, potentially including labeled cysteine (a component of GSH), can help track the molecule through this thiolation step. In gliG deletion mutants, gliotoxin production is abrogated, and alternative shunt metabolites accumulate, such as 6-benzyl-6-hydroxy-1-methoxy-3-methylenepiperazine-2,5-dione, which contains a hydroxyl group consistent with a pathway involving thiolation via glutathione addition core.ac.ukresearchgate.net. The 13C labeling of these shunt products confirms the incorporation of precursor carbons into these altered structures, indirectly supporting GliG's role in initiating sulfur incorporation.

Table 5: Role of GliG in Thiolation and Sulfur Incorporation

| Gene Status | Labeled Precursor | Gliotoxin Production | Accumulating Shunt Product | 13C Labeling in Shunt Product | Inferred Role of GliG |

| Wild-type | [13C]-L-Phe | Present | N/A | Labeled | Thiolation Initiation |

| ΔgliG | [13C]-L-Phe | Absent | M12.3 (Shunt Metabolite) | Labeled | Essential for Thiolation |

Gamma-Glutamyl Cyclotransferase (GliK) and Sulfur Chemistry

GliK has been identified as a gamma-glutamyl cyclotransferase, and its disruption leads to the abolition of gliotoxin biosynthesis maynoothuniversity.ieasm.org. While its precise role in the canonical pathway is still being elucidated, it is implicated in processing gamma-glutamyl peptides, potentially related to the removal of glutathione moieties after thiolation or other sulfur-related modifications asm.orgresearchgate.netresearchgate.net. Studies using 13C-labeled precursors in gliK deletion mutants can help trace the fate of carbon atoms through these proposed modifications. The observation that gliK deletion leads to increased intracellular antioxidant levels, like ergothioneine, suggests crosstalk between sulfur metabolism pathways, further highlighting the complexity of GliK's involvement researchgate.netresearchgate.net.

Table 6: Investigating GliK's Role in Sulfur Chemistry

| Gene Status | Labeled Precursor | Gliotoxin Production | Related Metabolite Levels (e.g., Ergothioneine) | 13C Labeling in Intermediates/Products | Inferred Role of GliK |

| Wild-type | [13C]-Amino Acids | Present | Normal | Labeled | Sulfur/Peptide Processing |

| ΔgliK | [13C]-Amino Acids | Absent | Elevated | Unlabeled or altered | Essential for Pathway Progression |

Compound Name Table:

Gliotoxin

this compound

L-phenylalanine (L-Phe)

L-serine (L-Ser)

Cyclo(L-Phe-L-Ser)

Glutathione (GSH)

Cyclo-L-phenylalanyl-L-serine diketopiperazine (DKP)

6-benzyl-6-hydroxy-1-methoxy-3-methylenepiperazine-2,5-dione (M12.3)

Bisdethiobis(methylthio)gliotoxin (BmGT)

Dithiol gliotoxin (DTG)

S-adenosylmethionine (SAM)

S-adenosylhomocysteine (SAH)

Ergothioneine (EGT)

Gliotoxin Oxidoreductase (GliT) and Disulfide Bridge Formation

The final step in the canonical gliotoxin biosynthetic pathway involves the formation of a characteristic transannular disulfide bridge. This crucial transformation is catalyzed by the enzyme Gliotoxin Oxidoreductase (GliT) nih.govfrontiersin.orgmdpi.comresearchgate.netplos.orgoup.comoup.commaynoothuniversity.ie. GliT acts upon the precursor dithiol gliotoxin (dtGT), oxidizing the two thiol groups to form the disulfide bond that defines the mature, toxic form of gliotoxin nih.govfrontiersin.orgmdpi.complos.orgoup.comoup.com. This enzymatic activity is not only essential for producing the final gliotoxin molecule but also plays a significant role in the fungus's self-protection mechanisms against the toxin nih.govplos.orgasm.orgdb-thueringen.de. By facilitating the formation of the disulfide bridge, GliT contributes to the oxidized, less reactive form of the molecule, thereby mitigating its intracellular toxicity nih.govdb-thueringen.de. Studies involving gene deletions have confirmed that the absence of GliT leads to a complete loss of gliotoxin production, underscoring its indispensable role in the final stage of biosynthesis oup.comoup.commaynoothuniversity.ie.

Regulatory Genes (GliZ, LaeA) and Their Impact on ¹³C-Labeled Gliotoxin Production

The biosynthesis of gliotoxin is tightly regulated by a network of genes, including specific transcription factors. GliZ is a key transcriptional regulator encoded within the gliotoxin gene cluster and is essential for gliotoxin biosynthesis nih.govoup.comnih.gov. Experimental evidence using ¹³C-labeled precursors has directly demonstrated GliZ's critical role. When Aspergillus fumigatus strains lacking GliZ (ΔgliZ) were fed with ¹³C-labeled phenylalanine, no ¹³C-labeled gliotoxin was detected in the culture supernatants, indicating that GliZ is indispensable for the production of the labeled compound asm.org.

LaeA, a global regulator of secondary metabolism, also influences gliotoxin production, albeit often indirectly. LaeA is known to regulate the expression of various secondary metabolite gene clusters, and studies suggest it can control the expression of GliZ leedsbeckett.ac.uk. Consequently, LaeA's activity can indirectly impact the production of ¹³C-labeled gliotoxin by modulating the expression of key regulators like GliZ leedsbeckett.ac.uk.

Disulfide Bridge Formation and Its Contribution to Biosynthetic Fidelity Investigated with ¹³C-Tracer Methods

The disulfide bridge is a defining structural feature of gliotoxin, critical for its biological activity and stability mdpi.comnih.gov. Its accurate formation from the dithiol precursor (dtGT) by GliT is a key indicator of the biosynthetic pathway's fidelity nih.govfrontiersin.orgmdpi.comresearchgate.netplos.orgoup.comoup.commaynoothuniversity.ie. ¹³C-tracer methods are invaluable for assessing this fidelity. By feeding fungal cultures with ¹³C-labeled metabolic precursors, such as ¹³C-labeled amino acids or glucose, researchers can track the incorporation of these isotopes into the gliotoxin molecule asm.orgnih.gov.

Analysis of the mass isotopomer distribution (MID) of gliotoxin and its fragments, often performed using mass spectrometry, allows for the precise mapping of ¹³C atoms within the molecule nih.gov. This technique confirms the correct assembly of the carbon skeleton and the accurate placement of carbon atoms derived from the labeled precursors, particularly around the disulfide bridge formation site. The ability to resolve individual isotopomers, which differ in the position of isotopic labels, provides detailed insights into the regiochemistry and stereochemistry of enzymatic reactions, thereby validating the accuracy and efficiency of the biosynthetic machinery in constructing the complex gliotoxin structure nih.gov. Deviations in labeling patterns can indicate alternative metabolic routes or errors in biosynthesis, highlighting the importance of ¹³C-tracer studies for confirming biosynthetic fidelity.

Data Table: Impact of Gene Deletions on ¹³C-Labeled Gliotoxin Production

The following table summarizes the observed effects of deleting key genes involved in gliotoxin biosynthesis on the production of ¹³C-labeled gliotoxin when ¹³C-labeled precursors are supplied to the culture.

| Gene Deletion | Impact on ¹³C-Gliotoxin Production (when fed ¹³C-precursors) | Supporting Evidence |

| Wild-type | Detectable production of ¹³C-labeled gliotoxin | Implied by pathway studies asm.org |

| ΔgliZ | Undetectable | asm.org |

| ΔgliT | Absent or significantly reduced (due to inability to form disulfide bridge) | nih.govplos.orgoup.comoup.commaynoothuniversity.ie |

Compound Names

Gliotoxin

this compound (¹³C-labeled gliotoxin)

GliT (Gliotoxin Oxidoreductase)

GliZ

LaeA

Dithiol gliotoxin (dtGT)

Bisdethiobis(methylthio)-gliotoxin (bmGT)

Conclusion

Gliotoxin-13C13 plays a vital role in advancing our understanding of gliotoxin's complex biological functions. As an indispensable internal standard for quantitative analysis, it enables researchers to accurately measure gliotoxin (B1671588) levels in various experimental contexts. This precision is crucial for deciphering the mechanisms by which gliotoxin impacts cellular signaling, immune responses, and metabolic pathways. Coupled with the broader principles of ¹³C stable isotope labeling, which allow for the tracing of metabolic fluxes and the elucidation of cellular dynamics, this compound facilitates comprehensive investigations into fungal pathogenesis and the host-pathogen interaction. Continued research utilizing such labeled compounds promises deeper insights into the intricate roles of fungal metabolites in health and disease.

Compound List:

Gliotoxin

this compound

Advanced Analytical Methodologies for Gliotoxin 13c13 Detection and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Gliotoxin-13C13

NMR spectroscopy is a premier technique for determining the structure of organic molecules. The use of uniformly 13C-labeled gliotoxin (B1671588) overcomes the primary limitation of 13C NMR—the low natural abundance (1.1%) of the 13C isotope—thereby enabling a suite of powerful experiments.

One-dimensional 13C NMR spectroscopy of this compound yields a spectrum where each carbon atom in the molecule produces a distinct signal. Unlike in natural abundance spectra, the signal intensity is dramatically increased, allowing for rapid data acquisition. This is crucial for detailed structural elucidation and for confirming the position and extent of isotopic enrichment.

The chemical shift of each carbon provides information about its local electronic environment, which is fundamental for structural assignment. For this compound, every carbon position is expected to be >95% enriched, which can be confirmed by comparing the integrated signal intensities to an internal standard. nih.gov This high level of enrichment also introduces extensive 13C-13C scalar couplings (¹J_CC, ²J_CC, etc.), which split the signals into complex multiplets, providing additional structural information that is absent in spectra of the unlabeled compound.

Table 1: Illustrative 13C NMR Data for Gliotoxin Skeleton This table presents expected chemical shift regions for the carbon atoms in the gliotoxin core structure. Precise values would be determined experimentally.

| Carbon Position | Functional Group Type | Expected Chemical Shift (ppm) | Coupling Information from 13C Labeling |

| C1, C4 | Amide Carbonyl | 165-175 | Coupled to adjacent 13C atoms |

| C3, C5a, C6, C10a | Aliphatic (sp³) | 40-80 | ¹J_CC couplings confirm direct bonds |

| C7, C8, C9, C9a | Aromatic/Olefinic (sp²) | 110-150 | ¹J_CC and multi-bond couplings map the indole (B1671886) ring |

| C(methyl) | Methyl | 20-30 | Coupled to adjacent nitrogen-bound 13C |

| C(hydroxymethyl) | Hydroxymethyl | 55-65 | Coupled to adjacent sp³ 13C |

Two-Dimensional 13C-13C Correlation NMR (e.g., INADEQUATE) for Carbon Skeleton Mapping

The two-dimensional Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is the most definitive NMR method for mapping a carbon skeleton, as it unambiguously identifies direct carbon-carbon bonds. nih.govsemanticscholar.org However, at natural abundance, the probability of two adjacent 13C atoms is approximately 0.01%, making the experiment extremely insensitive and often impractical. nih.govhuji.ac.il

The use of uniformly labeled this compound completely circumvents this challenge. With nearly 100% probability of adjacent 13C nuclei, the INADEQUATE experiment becomes highly efficient. nih.gov The resulting 2D spectrum displays correlations between all directly bonded carbon atoms, allowing for a complete and unambiguous tracing of the entire carbon framework of the molecule, including through quaternary carbons that are difficult to place with other NMR experiments. researchgate.net This provides ultimate confirmation of the molecular structure and connectivity.

Understanding how a molecule like gliotoxin interacts with its biological targets is key to understanding its mechanism of action. Ligand-observed NMR techniques are highly effective for studying these interactions, particularly for weak to moderate binding affinities. nih.govmdpi.com In these experiments, the NMR signals of the small molecule (the ligand) are monitored for changes upon the addition of its macromolecular target (e.g., a protein).

By using this compound, one can perform 13C-based ligand-observed NMR experiments. nih.gov The 13C spectrum of the labeled gliotoxin is recorded in the absence and presence of a target protein. Changes in the chemical shifts (chemical shift perturbations, CSPs) or a broadening of the signals for specific carbon atoms indicate that these atoms are in or near the binding interface. This approach allows for the mapping of the binding epitope on the ligand and can be used to determine binding constants (Kd). mdpi.comresearchgate.net The high sensitivity afforded by the 13C enrichment makes it possible to use lower concentrations of the ligand, which can be critical when dealing with compounds of limited solubility.

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is a cornerstone of analytical chemistry, valued for its exceptional sensitivity and specificity. The incorporation of a full set of stable isotopes in this compound makes it an invaluable tool for mass spectrometry-based applications, from metabolic studies to precise quantification.

GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. For metabolic studies, it is frequently used in 13C-metabolic flux analysis (13C-MFA), where the incorporation of 13C from a labeled source into various metabolites is tracked. nih.govnih.govresearchgate.net

If this compound is introduced into a biological system (e.g., a cell culture), it can be metabolized, and its 13C atoms can be incorporated into other molecules. To analyze this, cellular metabolites would be extracted, chemically derivatized to increase their volatility, and then analyzed by GC-MS. youtube.com The mass spectrometer detects the mass isotopomer distributions of these metabolites. nih.gov An increase in the mass of downstream metabolites corresponding to the incorporation of 13C atoms would provide direct evidence of the metabolic pathways involved in gliotoxin breakdown and assimilation. This allows researchers to trace the metabolic fate of the gliotoxin carbon skeleton and estimate the rate (flux) of these metabolic processes. wiley.comrwth-aachen.de

Table 2: Hypothetical GC-MS Analysis for Tracing this compound Metabolism This table illustrates how the mass of a key metabolite, pyruvic acid, would shift if it incorporated carbon atoms from this compound.

| Metabolite (as TBDMS derivative) | Unlabeled Mass (m/z) | Expected Mass after incorporating 13C atoms from this compound | Information Gained |

| Pyruvic acid | M₀ | M+1, M+2, M+3 | Indicates the number of carbon atoms from gliotoxin that have entered the central carbon metabolism. |

| Alanine | M₀ | M+1, M+2, M+3 | Traces the flow of gliotoxin-derived carbons into amino acid biosynthesis. |

| Succinic acid | M₀ | M+1, M+2, M+3, M+4 | Reveals entry of gliotoxin-derived carbons into the TCA cycle. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis of this compound and Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying mycotoxins in complex biological and environmental samples due to its high selectivity and sensitivity. americanlaboratory.comlcms.cz In this application, this compound serves as an ideal internal standard for the quantification of unlabeled (natural) gliotoxin. caymanchem.com

For quantitative analysis, a known amount of this compound is added to a sample before extraction and processing. The sample is then analyzed by LC-MS/MS. The instrument is set to monitor a specific precursor-to-product ion transition for both natural gliotoxin (e.g., m/z 327 → 263) and the labeled internal standard (m/z 340 → 274). researchgate.net Because the internal standard is chemically identical to the analyte, it co-elutes and experiences the same extraction inefficiencies and matrix-induced signal suppression or enhancement. By comparing the peak area of the natural gliotoxin to that of the known amount of the internal standard, a highly accurate and precise quantification can be achieved. nih.govresearchgate.net

For qualitative analysis, LC-MS/MS can be used to identify potential metabolites of this compound. The mass spectrometer can be programmed to search for predicted biotransformation products (e.g., hydroxylated, demethylated) which would retain the 13C-labeling pattern, exhibiting characteristic mass shifts compared to metabolites of unlabeled gliotoxin.

Table 3: LC-MS/MS Parameters for Gliotoxin and its 13C-Labeled Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Use in Analysis |

| Gliotoxin | 327.0 | 263.1 | 245.1 | Target analyte for quantification. researchgate.net |

| This compound | 340.0 | 274.1 | 256.1 | Internal standard for accurate quantification. |

Stable Isotope Dilution Mass Spectrometry (SIDMS) using this compound as an Internal Standard

Stable Isotope Dilution Mass Spectrometry (SIDMS), often referred to as Stable Isotope Dilution Analysis (SIDA), represents the gold standard for the quantitative analysis of mycotoxins, including gliotoxin. hpst.cznih.gov This methodology is renowned for its high accuracy and precision, primarily because it effectively mitigates two major challenges in quantitative analysis: matrix effects and variations in analyte recovery during sample preparation. waters.comfoodriskmanagement.com The core principle of SIDMS lies in the use of a stable, isotopically labeled version of the analyte as an internal standard (IS). libios.fr For the analysis of gliotoxin, this compound serves as the ideal internal standard.

This compound is structurally identical to the native gliotoxin, with the exception that its thirteen carbon atoms (¹²C) have been replaced with the heavier, stable isotope, carbon-13 (¹³C). This isotopic enrichment makes this compound chemically and physically indistinguishable from the target analyte during extraction, cleanup, and chromatographic separation. foodriskmanagement.com Consequently, any loss of the native gliotoxin during the analytical workflow is mirrored by a proportional loss of the this compound internal standard.

The analytical process begins with the addition of a precise and known quantity of this compound to the sample matrix prior to extraction. The sample is then subjected to extraction and cleanup procedures. The final extract is analyzed using a mass spectrometry-based technique, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Although both the native gliotoxin and the ¹³C-labeled internal standard co-elute during chromatography, the mass spectrometer can readily distinguish them based on their mass-to-charge (m/z) ratio difference. foodriskmanagement.com

Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. This ratio is then compared to a calibration curve constructed from known concentrations of the native analyte and the internal standard. Because the quantification is based on this ratio, the method inherently corrects for any analyte loss during sample processing and compensates for signal suppression or enhancement caused by the sample matrix in the mass spectrometer's ion source. hpst.czwaters.com The use of a uniformly ¹³C-labeled internal standard like this compound is preferred over deuterated (²H) standards, as ¹³C labels are integrated into the molecular backbone, making them less susceptible to isotopic exchange and ensuring identical chromatographic retention times. hpst.czfoodriskmanagement.com

The application of SIDMS with this compound significantly enhances the reliability and accuracy of gliotoxin quantification in complex biological and environmental matrices. While some studies have resorted to matrix-matched calibration when ¹³C standards were unavailable, this approach is less robust as it cannot account for sample-to-sample variability in analyte recovery. The development and availability of this compound are therefore crucial for advancing research into the prevalence and impact of gliotoxin.

Below is a table representing typical performance data for a validated SIDMS method for gliotoxin quantification using this compound as an internal standard, based on established methods for other mycotoxins. hpst.czwaters.com

| Parameter | Value | Description |

|---|---|---|

| Instrumentation | UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. |

| Internal Standard (IS) | This compound | Uniformly 13C-labeled gliotoxin. |

| Calibration Range | 0.5 - 100 ng/mL | The range of concentrations over which the method is linear and accurate. |

| Limit of Detection (LOD) | 0.1 ng/g | The lowest concentration of gliotoxin that can be reliably detected in a sample matrix. |

| Limit of Quantification (LOQ) | 0.5 ng/g | The lowest concentration of gliotoxin that can be accurately and precisely quantified. |

| Apparent Recovery | 95% - 108% | The measured concentration of a spiked sample divided by the known spiked concentration, corrected by the IS. Values near 100% indicate excellent matrix effect compensation. hpst.cz |

| Repeatability (RSDr) | < 8% | The relative standard deviation of replicate measurements under the same conditions, indicating the precision of the method. hpst.cz |

Coupled Analytical Techniques and Multi-Omics Integration for this compound Research

Research on gliotoxin, particularly concerning its biosynthesis, regulation, and mechanism of action, benefits immensely from the integration of advanced analytical techniques and multi-omics approaches. mdpi.comresearchgate.net this compound plays a vital role not only in quantification but also as a tracer in metabolic studies that form a cornerstone of omics research. nih.govcreative-proteomics.com

Coupled Analytical Techniques: The primary coupled technique for gliotoxin analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers a powerful combination of high-selectivity separation via liquid chromatography and highly sensitive and specific detection via tandem mass spectrometry. High-resolution mass spectrometry (HRMS), often coupled with UHPLC, provides even greater specificity by measuring the exact mass of ions, which aids in the confident identification of metabolites and the elucidation of unknown compounds related to the gliotoxin pathway.

Multi-Omics Integration: A systems biology approach, integrating data from various "omics" fields, provides a holistic understanding of the biological role of gliotoxin. mdpi.com

Genomics: The genome of Aspergillus fumigatus, the primary producer of gliotoxin, contains a well-characterized 12-gene cluster (gli) responsible for gliotoxin biosynthesis. nih.gov Genomic analysis helps in identifying strains with the potential to produce the toxin and in understanding the evolutionary context of this metabolic pathway.

Transcriptomics: This involves studying the expression levels of genes. By analyzing the transcriptome (the complete set of RNA transcripts), researchers can determine which genes in the gli cluster are activated or silenced under specific conditions, such as during biofilm formation or infection. nih.gov This provides insights into the regulatory networks controlling gliotoxin production.

Proteomics: This is the large-scale study of proteins. Proteomics can identify the enzymes (proteins) translated from the gli gene cluster and quantify their abundance, confirming that the genetic potential is being realized. It can also reveal how gliotoxin affects the proteome of host cells, shedding light on its cytotoxic and immunomodulatory mechanisms.

Metabolomics: As the study of the complete set of small-molecule metabolites, metabolomics provides a direct snapshot of the biochemical activity within an organism. Isotopic labeling is a powerful tool within metabolomics. nih.govresearchgate.net By providing A. fumigatus with a ¹³C-labeled precursor (e.g., ¹³C-phenylalanine), researchers can trace the incorporation of the label through the biosynthetic pathway into this compound and other related metabolites. This confirms pathway intermediates and can reveal novel metabolic branches or shunts. creative-proteomics.com

Integrating these omics datasets allows for a comprehensive view of gliotoxin's biology. For instance, a study might correlate the upregulation of gli cluster gene transcripts (transcriptomics) with the increased abundance of biosynthetic enzymes (proteomics) and a corresponding surge in gliotoxin production (metabolomics), all in response to a specific environmental cue. Such an integrated approach is crucial for understanding the role of gliotoxin in the pathobiology of A. fumigatus. nih.gov

The following table illustrates the type of information that can be generated and integrated from a hypothetical multi-omics study on gliotoxin biosynthesis.

| Omics Layer | Methodology | Key Data Generated | Contribution to Gliotoxin Research |

|---|---|---|---|

| Genomics | Whole Genome Sequencing | Presence/absence and sequence of the gli gene cluster. | Identifies toxigenic potential of fungal strains. nih.gov |

| Transcriptomics | RNA-Seq / qPCR | Expression levels (up/down-regulation) of gli genes (e.g., gliP, gliZ). nih.gov | Reveals conditions that trigger gliotoxin biosynthesis. |

| Proteomics | LC-MS/MS (Shotgun Proteomics) | Abundance of gliotoxin biosynthetic enzymes (e.g., GliP nonribosomal peptide synthase). | Confirms translation of genetic information into functional proteins. |

| Metabolomics | LC-HRMS with 13C-labeling | Quantification of gliotoxin, identification of pathway intermediates, and flux analysis using this compound. nih.gov | Maps the metabolic pathway, quantifies toxin production, and discovers novel related metabolites. |

Mechanistic Investigations of Gliotoxin Biological Activities Utilizing Gliotoxin 13c13

Probing Cellular Uptake and Intracellular Trafficking of Gliotoxin-13C13

Understanding how gliotoxin (B1671588) enters cells and where it localizes within them is fundamental to deciphering its biological effects. This compound, with its mass spectrometry-amenable labeling, is instrumental in these quantitative uptake and trafficking studies.

Kinetics and Dynamics of this compound Internalization

Studies investigating the uptake of gliotoxin have revealed distinct kinetic profiles depending on the cell type. Research using radiolabeled gliotoxin demonstrated rapid association with cells, with a significant portion of the total counts becoming cell-associated nih.gov. While specific kinetic data for this compound are not explicitly detailed in the provided snippets, its application as an internal standard in GC- or LC-MS implies its use in quantitative kinetic analyses. These analyses would track the rate and extent of this compound internalization over time, providing insights into the dynamics of its cellular entry.

Cell-Specific Uptake Patterns and Endocytic Pathways

Differences in gliotoxin uptake kinetics have been observed between various cell types. Primary cells, such as thymocytes, activated T-cells, and macrophages, showed maximal gliotoxin association within 10-15 minutes, followed by a loss of radiolabel from the cells as early as 100 minutes. In contrast, cell lines exhibited more rapid internalization, with uptake being complete in less than 1 minute and no significant loss of label observed after 100 minutes nih.gov. This suggests that cell-specific mechanisms, potentially involving different endocytic pathways, govern gliotoxin uptake. Gliotoxin can also be released from sensitive cells as free gliotoxin or metabolized, while resistant cells show less release nih.gov. This compound would be employed in such studies to precisely quantify these differential uptake rates and release dynamics across various cell models.

Molecular Target Identification and Protein Adduction Studies with this compound

Gliotoxin's biological activities are mediated through interactions with specific cellular molecules, including proteins and enzymes. This compound is invaluable for identifying these targets and characterizing the nature of these interactions, particularly covalent modifications.

Covalent Interaction with Proteins via Disulfide Bridge and Thiol Groups

The disulfide bridge present in the gliotoxin molecule is critical for its toxicity and biological activity wikipedia.orgnih.gov. This disulfide bond is susceptible to reduction, yielding a dithiol form of gliotoxin nih.gov. This reduced form is implicated in the inhibition of certain enzymes, such as Leukotriene A4 Hydrolase nih.gov. Furthermore, the disulfide bridge is proposed to be involved in the covalent modification of proteins nih.gov. Studies suggest that gliotoxin targets proteins by interacting with thiol groups, potentially leading to adduction or cross-linking, which can inactivate enzymes or alter protein function mdpi.comnih.govnih.gov. For instance, the disulfide form of gliotoxin targets NADPH oxidase activation nih.govnih.gov. This compound can be used in mass spectrometry-based proteomics to identify specific proteins that undergo covalent modification by gliotoxin, thereby pinpointing its molecular targets through adduction studies.

Identification of Specific Enzyme Targets (e.g., Proteasome, Farnesyltransferase, Geranylgeranyltransferase I, Leukotriene A4 Hydrolase, NF-κB, NADPH Oxidase, Glutaredoxin)

Gliotoxin has been identified as an inhibitor of several key enzymes and signaling pathways:

Proteasome: Gliotoxin is a potent, non-competitive inhibitor of the chymotrypsin-like activity of the 20S proteasome, with reported IC50 values around 10 µM caymanchem.comnih.govmdpi.com. This inhibition is reversible by reducing agents, which convert gliotoxin to its inactive dithiol form nih.gov. By inhibiting the proteasome, gliotoxin stabilizes IκBα, thereby preventing the activation of NF-κB caymanchem.comnih.govmdpi.com.

Farnesyltransferase and Geranylgeranyltransferase I: Gliotoxin inhibits both farnesyltransferase and geranylgeranyltransferase I, with reported IC50 values of 80 µM and 17 µM, respectively caymanchem.comglpbio.comglpbio.com.

Leukotriene A4 Hydrolase (LTA4H): Gliotoxin selectively inhibits the epoxide hydrolase activity of LTA4H but not its aminopeptidase (B13392206) activity. This inhibition occurs under reducing conditions, indicating that the reduced form of gliotoxin is the active species caymanchem.comglpbio.comglpbio.comnih.gov.

NF-κB: Gliotoxin effectively suppresses NF-κB activation by inhibiting the proteasome-mediated degradation of IκBα caymanchem.comtargetmol.comglpbio.comtargetmol.comglpbio.comwikipedia.orgnih.govmdpi.commdpi.comprobes-drugs.orgmedchemexpress.com.

NADPH Oxidase: Gliotoxin interferes with the assembly of the respiratory burst NADPH oxidase in human neutrophils. It inhibits key steps such as p47phox phosphorylation and membrane translocation, with the disulfide form of gliotoxin being crucial for this inhibitory action wikipedia.orgnih.govnih.govtargetmol.cn.

Glutaredoxin: Gliotoxin has also been reported to inactivate glutaredoxin wikipedia.org.

The use of this compound in quantitative proteomics and metabolomics studies can facilitate the identification and validation of these enzyme targets by enabling precise measurement of gliotoxin binding or its downstream effects on target protein levels and modifications.

Data Tables

Table 1: Identified Enzyme Targets and Inhibitory Potency of Gliotoxin

| Enzyme Target | IC50 Value | Notes | References |

| 20S Proteasome (chymotrypsin-like activity) | ~10 µM | Non-competitive inhibition; reversible by reducing agents | caymanchem.comnih.govmdpi.com |

| Geranylgeranyltransferase I | 17 µM | caymanchem.comglpbio.comglpbio.com | |

| Farnesyltransferase | 80 µM | caymanchem.comglpbio.comglpbio.com | |

| Leukotriene A4 Hydrolase (epoxide hydrolase activity) | Not specified | Inhibition requires reducing conditions; reduced form is active | caymanchem.comglpbio.comglpbio.comnih.gov |

| NADPH Oxidase | Not specified | Inhibits assembly; disulfide form is active | nih.govnih.gov |

| NF-κB | Not specified | Inhibition mediated by stabilization of IκBα and proteasome inhibition | caymanchem.comtargetmol.comglpbio.comtargetmol.comglpbio.comwikipedia.orgnih.govmdpi.commdpi.comprobes-drugs.orgmedchemexpress.com |

| Glutaredoxin | Not specified | Inactivation | wikipedia.org |

Table 2: Cellular Uptake Kinetics of Gliotoxin in Different Cell Types

| Cell Type | Uptake Kinetics | Release of Gliotoxin | Covalent Association with Macromolecules | References |

| Cell lines (general) | Rapid association, complete uptake < 1 min | No significant loss of label after 100 min | Yes | nih.gov |

| Primary cells (thymocytes, activated T-cells, macrophages) | Rapid association, maximal uptake 10-15 min | Radiolabel lost as early as 100 min | Yes | nih.gov |

| Wilms tumour cell line | Distinct kinetic profile (details not specified) | Account for different kinetics of release | Not explicitly detailed, but generally occurs | nih.gov |

Compound List:

this compound

Immunomodulatory Mechanisms Elucidated with this compound Tracers in Research Models

Programmed Cell Death Pathways Induced by this compound in Specific Cell Types

Research utilizing gliotoxin has revealed its capacity to induce programmed cell death (PCD), including apoptosis and necrosis, in various mammalian cell types. While the general mechanisms of gliotoxin-induced cell death are being uncovered, the use of labeled compounds like this compound allows for more precise tracking and quantification of its cellular targets and downstream effects.

Studies have demonstrated that gliotoxin can induce apoptosis in immune cells such as monocytes and dendritic cells, as well as in rat Kupffer cells caymanchem.comglpbio.comwikipedia.orgunesp.br. In Kupffer cells, gliotoxin has been shown to trigger cytochrome c release and activate caspase-3, hallmarks of the intrinsic apoptotic pathway nih.gov. Furthermore, high concentrations of gliotoxin can lead to necrosis in hepatocytes nih.gov. The precise mechanisms involve the phosphorylation of histone H3 and increased sensitivity of chromatin to nuclease digestion, suggesting a role for kinase activity in gliotoxin-mediated apoptosis nih.gov. By employing this compound, researchers can more accurately quantify the cellular uptake and distribution of gliotoxin, correlate these with specific PCD markers, and differentiate its effects across various cell types, thereby providing a deeper understanding of its cytotoxic mechanisms. For instance, studies have shown that gliotoxin can induce apoptosis in a dose-dependent manner in Kupffer cells, with increasing numbers of apoptotic cells observed upon treatment with concentrations ranging from 0.03 to 3 μM nih.gov.

Fungal Pathogenesis and Virulence Factor Research using this compound

Gliotoxin is recognized as a significant virulence factor for Aspergillus fumigatus, contributing to its ability to evade host defenses and establish infection wikipedia.orgnih.govmdpi.comnih.govnih.gov. This compound serves as a valuable tool for investigating these complex processes.

This compound as a Probe for Understanding Fungal Self-Protection Mechanisms (e.g., GliT)

Fungi that produce gliotoxin, such as A. fumigatus, must possess mechanisms to protect themselves from its potent cytotoxic effects. Research has identified specific genes and proteins involved in this self-protection. The gliT gene, encoding a gliotoxin oxidoreductase, plays a crucial role in the fungus's resistance to exogenous gliotoxin and is essential for gliotoxin secretion nih.govnih.govnih.gov. Deletion of gliT renders the fungus highly sensitive to gliotoxin and disrupts its secretion nih.gov. Studies using labeled gliotoxin could potentially track its interaction with GliT or other protective molecules, elucidating the dynamics of detoxification and efflux. For example, it has been observed that gliotoxin addition increases the production of GliT, and GliT may break the disulfide bond in gliotoxin, possibly aiding in protection or release nih.gov.

Investigation of this compound Production Dynamics During Host-Fungus Interaction

Understanding how gliotoxin production is regulated during interaction with a host environment is critical for comprehending fungal pathogenesis. Studies have investigated the temporal dynamics of gliotoxin and its derivatives during A. fumigatus infection nih.gov. These investigations revealed that gliotoxin is produced early in the infection, reaching a peak and then decreasing as an inactive derivative, bis(methylthio)gliotoxin, increases nih.gov. This suggests that gliotoxin production is tightly regulated and may be influenced by host-derived signals or the fungus's developmental stage within the host. Using this compound could enable quantitative analysis of gliotoxin production in real-time during host-pathogen interactions, providing insights into the environmental triggers and regulatory networks that govern its biosynthesis in vivo.

Contribution of this compound to Host Immune Evasion and Colonization

Gliotoxin's immunosuppressive properties are central to its role as a virulence factor, enabling A. fumigatus to evade host immune responses and colonize tissues wikipedia.orgunesp.brmdpi.comnih.govnih.gov. Gliotoxin interferes with various immune cell functions, including inhibiting macrophage phagocytosis by disrupting actin dynamics and phosphatidylinositol 3,4,5-trisphosphate (PIP3) homeostasis nih.govnih.govfrontiersin.org. It also suppresses pro-inflammatory cytokine production by inhibiting the NF-κB pathway caymanchem.comnih.gov. Furthermore, gliotoxin can induce apoptosis in immune cells like neutrophils and macrophages caymanchem.comglpbio.comwikipedia.orgunesp.brmdpi.com. Studies have shown that the presence of gliotoxin is associated with massive apoptosis of leukocytes at infection sites and inhibition of chemokine production nih.gov. The use of this compound allows for precise tracking of the mycotoxin's distribution within host tissues and its specific interactions with immune cells, thereby quantifying its impact on immune evasion and host colonization. For example, research indicates that gliotoxin can promote the internalization of A. fumigatus conidia into lung epithelial cells by inducing cofilin phosphorylation, which aids in evading host immune attack frontiersin.org.

Future Directions and Emerging Research Avenues for Gliotoxin 13c13 Studies

Integration of Gliotoxin-13C13 with Advanced Quantitative Fluxomics and Metabolic Modeling

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. youtube.com When combined with stable isotope tracers, such as those labeled with Carbon-13 (¹³C), it becomes ¹³C-Metabolic Flux Analysis (¹³C-MFA), a gold standard for mapping the flow of carbon through intricate metabolic networks. creative-proteomics.comnih.gov Typically, ¹³C-MFA involves introducing a labeled substrate, like ¹³C-glucose or ¹³C-glutamine, and tracking the incorporation of the ¹³C atoms into downstream metabolites. nih.govresearchgate.net

The application of this compound in this context represents a novel, inverse approach. Instead of tracing primary metabolism, isotopically labeled gliotoxin (B1671588) could be used to:

Trace the Toxin's Metabolic Fate: By introducing this compound to a biological system (e.g., cell culture or an animal model), researchers can precisely track its uptake, distribution, and biotransformation. Mass spectrometry can then identify metabolites that contain the ¹³C label, revealing detoxification pathways or the formation of new, potentially bioactive, adducts.

Quantify Perturbations in Host Metabolism: The presence of a toxin can significantly alter the metabolic landscape of a host cell. By combining traditional ¹³C-MFA (using a labeled primary carbon source) with the introduction of unlabeled gliotoxin, researchers can build metabolic models that quantify how the toxin reroutes cellular metabolism. Subsequently, using this compound could help differentiate the toxin's direct effects from secondary metabolic shifts.

Develop Pharmacokinetic/Pharmacodynamic (PK/PD) Models: Quantitative data on the uptake and metabolism of this compound can be integrated into computational models to simulate its dynamic behavior in an organism. This is crucial for understanding its mechanisms of toxicity and for evaluating potential therapeutic interventions.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Spatial Resolution of 13C-Labeled Gliotoxin

The detection and quantification of mycotoxins in complex biological matrices is a significant analytical challenge. mdpi.com Current methods for gliotoxin detection primarily rely on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The use of ¹³C-labeled internal standards, such as this compound, is critical in these methods as it corrects for matrix effects and variations in sample preparation, thereby improving the accuracy and reliability of quantification. romerlabs.comresearchgate.netromerlabs.com

Future research will likely focus on leveraging this compound to develop more advanced analytical methodologies:

Enhanced Sensitivity: Novel derivatization strategies could be developed specifically for ¹³C-labeled gliotoxin. For instance, a chemical tag could be added that enhances ionization efficiency in the mass spectrometer, leading to lower detection limits. researchgate.net

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the visualization of the spatial distribution of molecules directly in tissue sections. While detecting native gliotoxin with high sensitivity and specificity can be challenging due to its low abundance and potential for fragmentation, the distinct mass shift of this compound would allow it to be clearly distinguished from background noise and other endogenous molecules. researchgate.net This would enable researchers to map precisely where the toxin accumulates within a specific organ or even a single cell, providing unprecedented insights into its tissue-specific toxicity.

High-Resolution Ion Mobility Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. The use of this compound could aid in the development of IMS-MS methods to separate the toxin from interfering isobaric compounds in complex samples, further increasing analytical confidence.

Applications of this compound in Systems Biology and Multi-Omics Approaches

Systems biology aims to understand biological phenomena from a holistic perspective by integrating data from multiple molecular levels. nih.govmdpi.com Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are central to this endeavor. mdpi.comnih.gov These powerful strategies can provide a comprehensive snapshot of a cell's response to a stimulus, such as exposure to a mycotoxin.

This compound is an ideal tool for integration into the metabolomics arm of multi-omics studies. Metabolomics, the large-scale study of small molecules, provides a functional readout of the cellular state. nih.gov

Linking Toxin Fate to Cellular Response: A key challenge in toxicology is connecting the presence of a toxin to the global cellular response. In a multi-omics experiment, cells could be treated with this compound. Metabolomics analysis would precisely track the labeled toxin and its metabolites. Simultaneously, transcriptomics (RNA-Seq) and proteomics (mass spectrometry) would measure changes in gene and protein expression. By integrating these datasets, researchers could build robust models that link the metabolic fate of gliotoxin directly to the activation or suppression of specific signaling pathways, stress responses, and gene regulatory networks.

Isotopomics for Mechanistic Insights: The use of labeled compounds in metabolomics, sometimes referred to as "isotopomics," can provide dynamic information that is unattainable with traditional metabolomics. researchgate.net By tracking the incorporation of ¹³C from this compound into other molecules, it may be possible to identify cellular targets that are covalently modified by the toxin or its breakdown products. This provides a direct method for identifying the molecular machinery affected by gliotoxin.

Exploration of this compound in Understanding New Biological Activities and Target Pathways

While gliotoxin is known to have potent immunosuppressive and pro-apoptotic effects, the full spectrum of its biological activities and molecular targets is not completely understood. mdpi.com Isotope labeling is a powerful strategy for target identification and pathway elucidation.

Affinity-Based Proteomics: this compound could be chemically modified to create a probe for "pull-down" experiments. For example, a biotin (B1667282) tag could be attached. This probe would be introduced to cell lysates, where it would bind to its protein targets. The entire complex could then be isolated using streptavidin beads. The distinct isotopic signature of the ¹³C-labeled gliotoxin core would allow for unambiguous identification of the bound proteins by mass spectrometry, revealing direct molecular targets.

Tracing Covalent Modifications: The toxicity of gliotoxin is mediated by its reactive disulfide bridge, which can form covalent bonds with protein cysteine residues. By using this compound and advanced proteomic techniques, it would be possible to identify the specific proteins and even the exact cysteine residues that are modified by the toxin. This would provide high-resolution information on its mechanism of action.

Uncovering Novel Metabolic Pathways: As mentioned in the fluxomics section, tracing the metabolic fate of this compound could lead to the discovery of previously unknown detoxification or bioactivation pathways. nih.gov Identifying these pathways is crucial for understanding inter-individual differences in susceptibility to the toxin's effects.

The availability of this compound opens up numerous possibilities for innovative research that were previously challenging or impossible. By integrating this powerful tool with state-of-the-art analytical and systems-level methodologies, the scientific community can expect to gain a much deeper and more quantitative understanding of gliotoxin's role in health and disease.

Q & A

Basic Research Questions

Q. How is Gliotoxin-13C13 validated as an internal standard for LC-MS/MS quantification of gliotoxin in biological samples?

- Methodological Answer : Validation involves assessing isotopic purity (>99% 13C incorporation) via high-resolution mass spectrometry (HRMS) and confirming absence of unlabeled gliotoxin interference. Linearity is tested using calibration curves (e.g., 0.1–100 ng/mL) with correlation coefficients (R² ≥ 0.99). Recovery rates are evaluated by spiking this compound into matrices (e.g., serum, cell lysates) and comparing against external standards. Cross-reactivity with structurally similar mycotoxins (e.g., bis-thiomethyl gliotoxin) must be ruled out using selective MRM transitions .

Q. What are critical parameters for preparing this compound stock solutions to ensure analytical accuracy?

- Methodological Answer : Stock solutions should be prepared in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis of the disulfide bridge. Aliquots must be stored at -80°C under inert gas (argon) to avoid oxidation. Prior to use, stability tests under experimental conditions (e.g., room temperature, pH 7.4 buffer) should confirm no degradation via LC-MS monitoring over 24 hours. Vortex mixing and sonication ensure homogeneity before serial dilution .

Q. How can researchers assess isotopic purity and potential interference of this compound in targeted metabolomics workflows?

- Methodological Answer : Isotopic purity is quantified using HRMS to measure the 13C13/[12C] ratio, ensuring <1% unlabeled contamination. Interference is evaluated by analyzing blank matrices spiked with this compound and comparing peak areas in MRM channels specific to endogenous gliotoxin. Signal suppression/enhancement due to matrix effects is minimized using matrix-matched calibration curves or stable isotope dilution .

Advanced Research Questions

Q. What strategies mitigate matrix effects when quantifying gliotoxin using this compound in complex samples like fungal biofilms?

- Methodological Answer : Matrix effects are addressed via solid-phase extraction (SPE) with C18 cartridges to remove lipids and proteins. Post-column infusion experiments identify ion suppression zones, guiding adjustments in chromatographic gradients (e.g., increased organic phase retention). Normalization to this compound recovery rates (85–115%) and use of internal standard bracketing improve accuracy in biofilm extracts .

Q. How can statistical approaches resolve contradictions in gliotoxin quantification data across studies using this compound?

- Methodological Answer : Meta-analyses should account for variability in extraction efficiency (e.g., sonication time, solvent polarity) and instrument sensitivity (e.g., LC column aging, MS detector calibration). Mixed-effects models with random factors (lab protocols, sample batches) and fixed factors (spike levels, matrix type) identify confounding variables. Data harmonization via standardized reporting (e.g., MIAME guidelines) reduces discrepancies .

Q. What experimental designs control for gliotoxin’s instability when studying proteasome inhibition in immune cells?

- Methodological Answer : Time-course experiments with this compound quantify degradation kinetics (e.g., half-life in RPMI media at 37°C). Proteasome activity assays (e.g., fluorogenic substrates like Suc-LLVY-AMC) are performed under anaerobic conditions to prevent disulfide bond reduction. Co-treatment with antioxidants (e.g., N-acetylcysteine) distinguishes between proteasome inhibition and oxidative stress-mediated apoptosis .

Q. How can this compound data be integrated with transcriptomic or proteomic datasets to study Aspergillus virulence mechanisms?

- Methodological Answer : Multi-omics integration involves correlating gliotoxin concentrations (quantified via this compound) with RNA-seq data (e.g., NF-κB pathway genes) or proteomic profiles (e.g., ubiquitinated proteins). Network analysis tools (e.g., STRING, Cytoscape) map interactions between gliotoxin levels and host-pathogen signaling nodes. Batch correction ensures technical variability does not confound biological trends .

Q. What protocols ensure cross-laboratory reproducibility of this compound-based assays?

- Methodological Answer : Detailed SOPs include:

- Synthesis : Documentation of 13C-glucose feeding regimes in Aspergillus cultures and purification steps (HPLC conditions, solvent ratios).

- Characterization : HRMS, NMR (1H, 13C), and elemental analysis data in supplementary materials.

- QC : Inter-laboratory ring trials using shared reference samples to validate LC-MS/MS parameters (e.g., collision energy, dwell time).

- Reporting : Adherence to the Beilstein Journal’s guidelines for experimental replication, including raw data deposition in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.